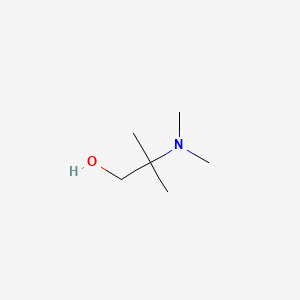

2-(Dimethylamino)-2-methylpropan-1-ol

Vue d'ensemble

Description

2-(Dimethylamino)-2-methylpropan-1-ol is an organic compound that features both a tertiary amine and a primary alcohol functional group. This compound is of interest due to its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Reductive Amination of 2-Amino-2-methyl-1-propanol

An alternative route employs reductive amination of AMP with formaldehyde under hydrogenative conditions, bypassing the nitroalkanol intermediate. This one-pot method simplifies purification but requires precise control of pH and temperature to suppress oxazolidine formation.

Procedure

- Reactor Charging :

AMP (1 mol), formaldehyde (3–5 mol), and 0.1 M NaOH are loaded into an autoclave with Raney nickel catalyst. - Reaction :

The mixture is heated to 120°C under 15 bar H₂ for 6–8 hours. The alkaline medium prevents formic acid accumulation, which could isomerize DMAMP to 1-dimethylamino-2-methyl-2-propanol. - Workup :

Post-reaction, the catalyst is filtered, and the crude product undergoes azeotropic distillation with toluene to remove water. Fractional distillation at 20 mmHg yields DMAMP (bp: 163°C) with ≥95% purity.

Analytical Validation

- GC-MS : Primary peak at m/z 118 ([M+H]⁺) with retention time 8.07 min.

- ¹H NMR : δ 1.15 (s, 6H, CH₃), 2.25 (s, 6H, N(CH₃)₂), 3.45 (s, 2H, CH₂OH).

Industrial-Scale Production Optimizations

Large-scale DMAMP synthesis introduces engineering considerations to enhance efficiency and safety:

Continuous Flow Reactor Design

- Tubular Reactor : Enables rapid heat dissipation during exothermic hydrogenation, maintaining isothermal conditions.

- In-Line Analytics : FTIR and GC monitors adjust HCHO feed rates in real-time to maintain stoichiometry.

Waste Mitigation Strategies

| By-Product | Source | Mitigation Method |

|---|---|---|

| DMIPA | Over-methylation of AMP | Lower HCHO feed rate in Stage 1 |

| Formic Acid | Oxidation of formaldehyde | NaOH neutralization post-reaction |

| Oxazolidines | Cyclization of AMP and HCHO | Controlled pH (8.5–9.5) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95 | 97 | High | 12–18 |

| Reductive Amination | 90 | 95 | Moderate | 15–20 |

| Batch Autoclave | 88 | 93 | Low | 20–25 |

Catalytic hydrogenation emerges as the most cost-effective and scalable approach, favored in industrial settings. Reductive amination offers simplicity but suffers from higher catalyst costs and oxazolidine by-products.

Analyse Des Réactions Chimiques

Atmospheric Degradation Pathways

DMAMP undergoes photo-oxidation in the presence of OH radicals, with major pathways including:

-

H-Abstraction : Dominated by removal of hydrogen from the –CH₂– group (70% branching ratio), forming 2-amino-2-methylpropanal .

-

Nitramine Formation : Minor pathways yield 2-methyl-2-(nitroamino)-1-propanol (AMPNO₂) and acetamide .

Theoretical Branching Ratios

| Reaction Site | Branching Ratio | Products |

|---|---|---|

| –CH₂– group | 70% | CH₃C(NH₂)(CH₃)CHO |

| –NH(CH₃)₂ group | 24% | (CH₃)₂C=NH + ĊH₂OH |

| –CH₃ groups | 6% | Formaldehyde (CH₂O) |

Note: Nitrosamines are not observed in gas-phase experiments .

Thermal Isomerization

Under distillation conditions (150°C), DMAMP isomerizes to 1-dimethylamino-2-methyl-2-propanol. The conversion efficiency depends on formic acid presence:

| Formic Acid (mol%) | Conversion Efficiency |

|---|---|

| 0 | 39% (24 hours) |

| 0.5 | 65% (4 hours) |

| 2.0 | 93% (4 hours) |

Acid-Base Reactions

DMAMP reacts with strong acids (e.g., HCl) to form quaternary ammonium salts, such as hydrogen 2-(dimethylamino)-2-methylpropan-1-ol chloride (CAS 7005-47-2) . This reaction is critical for its application as a corrosion inhibitor.

Reaction :

Applications De Recherche Scientifique

Coatings and Adhesives

DMAMP is widely used in industrial and automotive coatings due to its ability to act as a resin solubilizer and emulsifier. It enhances the stability and clarity of water-based formulations, making it an excellent choice for coatings that require low volatility and good adhesion properties.

| Application Area | Functionality |

|---|---|

| Industrial Coatings | Resin solubilizer, emulsifier |

| Automotive Coatings | Enhances adhesion and durability |

| Adhesives | Improves bonding strength |

Reactive Chemistries

In the realm of reactive chemistries, DMAMP serves as a catalyst in the production of polyurethanes and epoxies. Its strong basicity enables efficient polymerization processes.

| Reactive Chemistry | Role |

|---|---|

| Polyurethanes | Catalyst for polymerization |

| Epoxies | Enhances curing processes |

Chemical Manufacturing

DMAMP is utilized as a synthetic intermediate in the chemical manufacturing sector. It plays a crucial role in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its ability to neutralize acid-functional ingredients makes it valuable in formulations that require pH control.

Case Study: Pharmaceutical Synthesis

In pharmaceutical applications, DMAMP has been explored for its role in synthesizing active pharmaceutical ingredients (APIs). Its properties allow for the formation of stable intermediates that are essential for drug development.

Environmental Applications

DMAMP has shown promise as an effective vapor-phase corrosion inhibitor in metalworking fluids and hydraulic systems. Its application helps mitigate corrosion risks, extending the lifespan of machinery and equipment.

Corrosion Inhibition

The compound's efficacy as a corrosion inhibitor has been documented in various studies, demonstrating significant reductions in metal degradation rates when used in formulations.

Research Applications

Recent studies have investigated the thermodynamic properties of DMAMP in relation to carbon dioxide solubility, with implications for environmental science and engineering.

Research Findings

- A study on CO2 equilibrium solubility indicated that DMAMP solutions could enhance CO2 capture technologies, making them more efficient under varying temperature conditions .

Safety and Regulatory Compliance

While DMAMP is versatile, it is classified as a hazardous substance with specific safety considerations. It is important to adhere to regulatory guidelines when using this compound in industrial applications.

| Hazard Classification | Description |

|---|---|

| Eye Damage | Causes serious eye damage |

| Skin Corrosion | Can cause skin irritation |

| Flammability | Classified as flammable |

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)-2-methylpropan-1-ol involves its interaction with various molecular targets. The tertiary amine group can participate in hydrogen bonding and electrostatic interactions, while the primary alcohol group can undergo oxidation-reduction reactions. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Dimethylamino)ethanol: Similar structure but with a shorter carbon chain.

2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of a hydroxyl group.

2-(Dimethylamino)pyridine: Contains a pyridine ring instead of a hydroxyl group.

Uniqueness

2-(Dimethylamino)-2-methylpropan-1-ol is unique due to its combination of a tertiary amine and a primary alcohol functional group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Activité Biologique

2-(Dimethylamino)-2-methylpropan-1-ol, also known as DMAMP, is a tertiary amine with a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of DMAMP, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₅H₁₃N₁O

- Molecular Weight : Approximately 101.17 g/mol

- Structural Features : The presence of a dimethylamino group contributes to its nucleophilicity and potential reactivity in biological systems.

DMAMP exhibits several mechanisms that contribute to its biological activity:

- Neurotransmitter Modulation : As a tertiary amine, DMAMP can influence neurotransmitter systems, potentially modulating serotonin and norepinephrine levels. This modulation may be beneficial in treating mood disorders and anxiety .

- Antimicrobial Activity : Preliminary studies suggest that DMAMP may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

- Pharmaceutical Synthesis : DMAMP is utilized as an intermediate in the synthesis of various pharmaceutical compounds, indicating its importance in drug development.

Biological Activity Summary Table

Case Studies and Research Findings

- Neuropharmacological Studies : Research has indicated that DMAMP may enhance the effects of serotonin reuptake inhibitors, suggesting a synergistic effect that could improve therapeutic outcomes for patients with depression and anxiety disorders. A study demonstrated that co-administration of DMAMP with standard antidepressants led to improved patient responses compared to controls .

- Antimicrobial Efficacy : In vitro studies have shown that DMAMP exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property positions DMAMP as a potential lead compound for developing new antibiotics.

- Synthesis and Applications : DMAMP has been successfully employed in synthesizing various bioactive compounds. Its role as an intermediate highlights its versatility and importance in pharmaceutical chemistry, particularly for compounds targeting central nervous system disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Dimethylamino)-2-methylpropan-1-ol in laboratory settings?

The compound is synthesized via the Mannich reaction , which involves the condensation of dimethylamine, formaldehyde, and a suitable alcohol precursor. This method is optimized for producing tertiary amines with high regioselectivity. Key parameters include maintaining a pH of 8–10 and temperatures between 60–80°C to ensure efficient nucleophilic attack and minimize side reactions . Post-synthesis purification typically involves fractional distillation under reduced pressure to isolate the product from unreacted reagents and byproducts.

Q. What physical and chemical properties are critical for handling this compound in experimental setups?

Critical properties include:

- Density : 0.875 g/cm³ (affects volumetric measurements in reactions).

- Flash Point : 73.9°C (dictates flammability risks during high-temperature processes).

- Molar Mass : 159.27 g/mol (essential for stoichiometric calculations).

- Phase Transition : Liquid at room temperature, boiling point at 226.6°C (guides distillation and storage conditions) .

These properties necessitate controlled environments to prevent thermal decomposition or accidental ignition.

Q. What safety protocols and personal protective equipment (PPE) are essential when working with this compound?

- Respiratory Protection : NIOSH/MSHA-approved respirators to avoid inhalation of vapors.

- Hand Protection : Chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure.

- Eye Protection : OSHA-compliant safety goggles.

- First Aid : Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled . Contaminated clothing must be washed before reuse to prevent secondary exposure.

Advanced Research Questions

Q. How does the reactivity of this compound compare with other tertiary amines in free radical polymerization systems?

In resin cement formulations, this compound exhibits lower initial conversion efficiency compared to ethyl 4-(dimethylamino) benzoate. However, its reactivity is significantly enhanced by adding diphenyliodonium hexafluorophosphate (DPI) , which increases the degree of conversion by 15–20% at higher amine concentrations (1:2 co-initiator/amine ratio). This is attributed to DPI’s role in stabilizing reactive intermediates and extending the polymerization kinetic chain .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound post-synthesis?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the absence of unreacted dimethylamine or formaldehyde.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual solvents) with detection limits <0.1%.

- pH Titration : Verifies basicity (pKa ~9.5) to ensure compliance with epoxy resin curing requirements .

- FTIR : Identifies functional groups (e.g., hydroxyl and dimethylamino peaks) to validate structural integrity .

Q. How can reaction conditions be optimized when using this compound as a co-initiator in photopolymerization reactions?

Optimization strategies include:

- Co-initiator Ratio : A 1:2 molar ratio of camphorquinone (CQ) to amine maximizes photoinitiation efficiency.

- DPI Concentration : 0.5–1.0 wt% DPI improves mechanical properties (e.g., flexural strength) by enhancing crosslinking density.

- Light Intensity : UV irradiation at 365 nm (5–10 mW/cm²) balances cure depth and exothermic control .

Q. Contradictions and Limitations in Current Data

Propriétés

IUPAC Name |

2-(dimethylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIBIDPMFSLGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-98-9 (hydrochloride), 67874-85-5 (maleate) | |

| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044721 | |

| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7005-47-2 | |

| Record name | 2-(Dimethylamino)-2-methyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF CS-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-(dimethylamino)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)-2-METHYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWG40UQ9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.